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Compound of Interest

Compound Name: Fagaramide

Cat. No.: B1671858

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species. The
information is tailored for researchers, scientists, and professionals in drug development,
offering detailed data and methodologies to support further research and application.

Chemical Structure

Fagaramide is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-
enamide. Its structure is characterized by a piperonyl group attached to an acrylamide moiety,
which in turn is linked to an isobutyl group.

Molecular Formula: C1aH17NOs[1][2] Molecular Weight: 247.29 g/mol [1][2]

Spectroscopic Data

The following sections present the key spectroscopic data for Fagaramide, organized for clarity
and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed molecular structure of Fagaramide.
The data below is compiled from analyses performed in different deuterated solvents.

Table 1: *H-NMR Spectroscopic Data for Fagaramide
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_ ) ) _ ) ) Multiplicity &
) Chemical Shift (d) in  Chemical Shift (d) in )
Proton Assignment Coupling Constant (J
Acetone (ppm)[3] CDClIs (ppm) _
in H2)[3]
H-2 6.71 Data not available S
H-5 6.91 Data not available d,J=8.2
H-6 6.93 Data not available dd,J=8.2,2.0
H-7 6.30 Data not available d,J=15.6
H-8 7.35 Data not available d,J=15.6
H-1' 3.32 Data not available m
H-2' 1.87 Data not available m
H-3', H-4' (CHs)2 0.93 Data not available dJ=7.2
-OCH20- 6.04 Data not available S
NH 3.94 Data not available Signal not specified

Note: The large coupling constant (J = 15.6 Hz) between H-7 and H-8 is consistent with a trans
configuration of the olefinic bond[3].

Table 2: 3C-NMR Spectroscopic Data for Fagaramide (in Acetone)[3]
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Carbon Assignment Chemical Shift (8) in Acetone (ppm)[3]
C-1 138.7

C-2 120.5

C-3 147.3

C-4 148.1

C-5 123.6

C-6 129.5

C-7 Data not available
C-8 Data not available
C-9 (C=0) 166.14

-OCH20- 101.6

C-I 46.5

Cc-2 Data not available
C-3 20.3

c-4' 21.3

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of Fagaramide. While detailed fragmentation
patterns are not extensively published, the key identifier is the molecular ion peak.

Table 3: Mass Spectrometry Data for Fagaramide

Parameter Value

Molecular Formula C14H17NO3

Exact Mass 247.12 g/mol
Molecular Weight 247.29 g/mol [1][2]
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the Fagaramide
molecule. The vibrational frequencies correspond to specific bond types.

Table 4: Infrared (IR) Spectroscopic Data for Fagaramide[4][5]

Wavenumber (cm—1) Assignment (Functional Group)
~3300 N-H stretching (amide)

~3010 C-H stretching (aromatic)

~2950 C-H stretching (aliphatic)

~1650 C=0 stretching (amide I)

~1600 C=C stretching (alkene)

~1540 N-H bending (amide II)

~1250 C-O-C stretching (ether)

~1040 C-O-C stretching (methylenedioxy)
~930 =C-H bending (trans-alkene)

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data
presented above, based on standard laboratory practices and available information[5][6].

Sample Preparation

« |solation: Fagaramide is typically isolated from the stem bark of Zanthoxylum species. The
plant material is extracted using a solvent system such as dichloromethane/methanol (1:1)

[4].

 Purification: The crude extract is subjected to repeated column chromatography to isolate
pure Fagaramide crystals[4][7].
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» Purity Confirmation: The purity of the isolated compound is confirmed by Thin Layer
Chromatography (TLC) and by ensuring a sharp melting point (113-115°C)[3]. For
commercially sourced Fagaramide, it is often used without further purification if a high purity
(e.q., 99%) is certified[5].

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of pure Fagaramide is dissolved in 0.5-0.7 mL
of a deuterated solvent (e.g., Acetone-de or CDCIs) in a standard 5 mm NMR tube.

¢ Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer,
such as a 600 MHz instrument[8].

o Data Acquisition:

o 'H-NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-
to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

o 1BC-NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to
single peaks for each unique carbon.

o 2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to confirm proton-
proton and proton-carbon correlations and to unambiguously assign all signals[4].

Mass Spectrometry Protocol

o Sample Preparation: A dilute solution of Fagaramide is prepared in a suitable volatile solvent

like methanol or acetonitrile.
¢ Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.

o Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization -
ESI). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect
the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy Protocol
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o Sample Preparation: A small amount of pure Fagaramide is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto
a salt plate (e.g., NaCl or KBr).

 Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR BX, is used[5].

» Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm~1)[5]. A
background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted
from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of Fagaramide from a natural source.
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Caption: Experimental workflow for Fagaramide isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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